

Application Notes and Protocols for Purifying Recombinant TYK2 Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

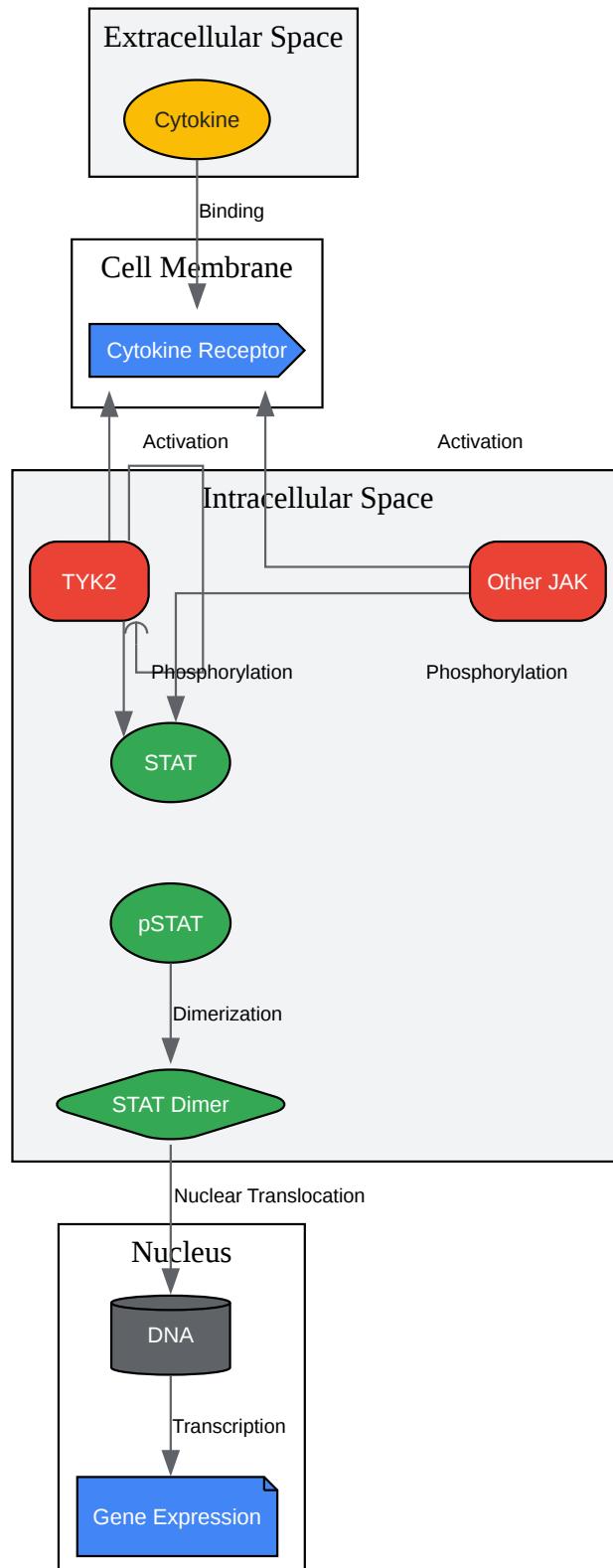
Compound Name: *UyCT2*

Cat. No.: *B1575638*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of recombinant Tyrosine Kinase 2 (TYK2), a key mediator in cytokine signaling pathways and a significant target in drug development for autoimmune diseases. The following sections offer comprehensive methodologies for expressing TYK2 in both *E. coli* and baculovirus-infected insect cells, subsequent purification strategies, and quality control measures.


Introduction to TYK2

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of various cytokines, including type I interferons, IL-12, and IL-23. Structurally, TYK2 comprises a catalytic kinase domain (JH1) and an allosteric pseudokinase domain (JH2) that regulates its activity.^[1] Given its central role in immune responses, the development of selective TYK2 inhibitors is a major focus in the pharmaceutical industry. Access to high-quality, purified recombinant TYK2 protein is essential for in vitro kinase assays, structural biology studies, and high-throughput screening of potential inhibitors.

TYK2 Signaling Pathway

The diagram below illustrates the canonical signaling pathway involving TYK2. Upon cytokine binding to its receptor, TYK2, associated with the receptor's intracellular domain, becomes activated through autophosphorylation. This initiates a downstream signaling cascade, primarily

through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.

[Click to download full resolution via product page](#)

Caption: TYK2 signaling pathway upon cytokine stimulation.

Quantitative Data Summary

The following table summarizes key quantitative data for various recombinant TYK2 constructs reported in commercially available products and literature.

Construct	Expression System	Tag	Molecular Weight (kDa)	Purity	Specific Activity (nmol/min/mg)
TYK2 (aa 971-1257)	E. coli	6xHis	Not specified	Not specified	Not specified
TYK2 (Cys915-His1173)	E. coli	N-Terminal His	32.12	Not specified	Not specified
Full-length TYK2	Insect cells	H6-FLAG	Not specified	Not specified	Not specified
TYK2 Kinase Domain	Insect cells	Not specified	Not specified	Not specified	Not specified
TYK2 (aa 833-1187)	Insect cells	GST	68.8	Not specified	Not specified
TYK2 (aa 871-1187)	Sf9	N-terminal His	38	≥90%	Not specified
TYK2 (JH2 domain, aa 575-869)	Sf9	N-terminal FLAG	34	≥80%	Not specified
Full-length TYK2 (Active)	Sf9	N-GST	~110	>90%	1.8

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged TYK2 Kinase Domain from *E. coli*

This protocol is suitable for producing the catalytic domain of TYK2, which is often sufficient for inhibitor screening assays.

1. Expression:

- Vector: A DNA sequence encoding the human TYK2 kinase domain (e.g., amino acids 971-1257) is cloned into a suitable *E. coli* expression vector (e.g., pET series) with an N-terminal 6xHis tag.[\[2\]](#)
- Transformation: Transform the expression plasmid into a competent *E. coli* strain (e.g., BL21(DE3)).
- Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.
- Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Purification:

- Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to disrupt the cells.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged TYK2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Buffer Exchange: Perform buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4, 1mM EDTA, 4% Trehalose, 1% Mannitol) using dialysis or a desalting column.[\[3\]](#)

Protocol 2: Expression and Purification of Full-Length or Domain-Specific TYK2 from Baculovirus-Infected Insect Cells

The baculovirus expression system is preferred for producing full-length TYK2 or constructs that require post-translational modifications for activity.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

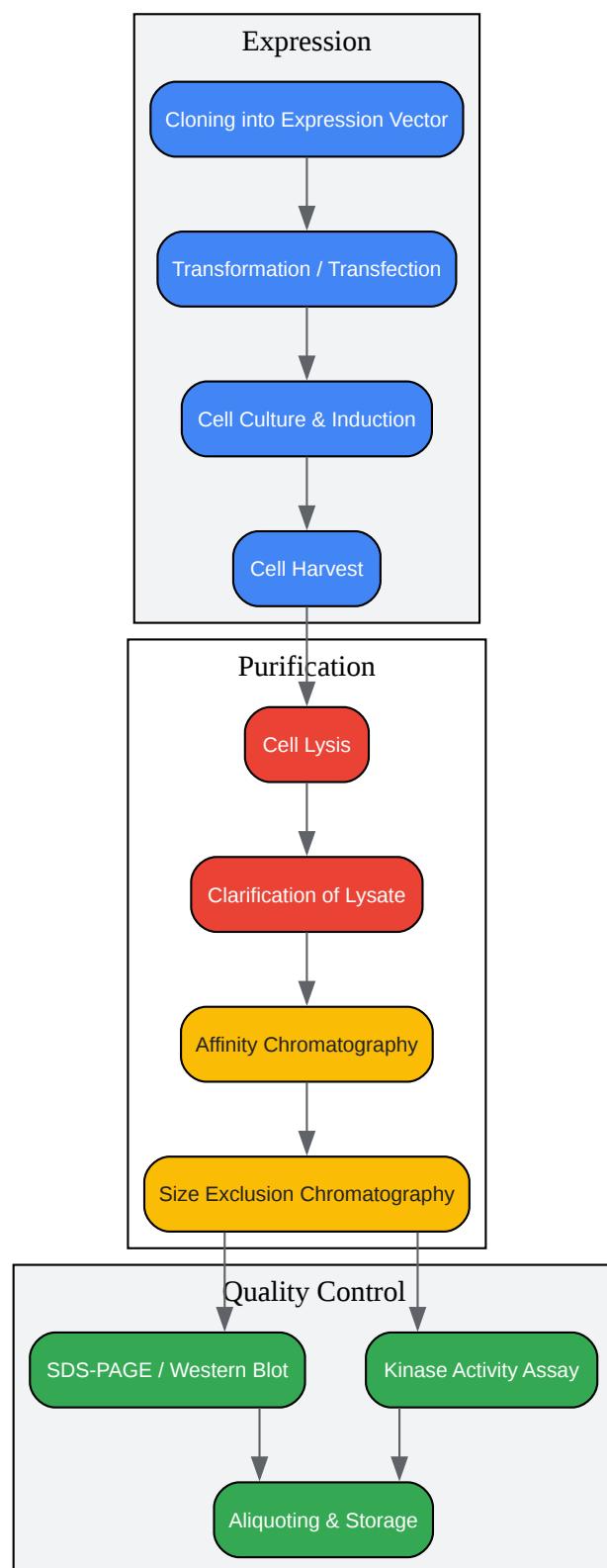
1. Generation of Recombinant Baculovirus:

- Subclone the cDNA of the desired TYK2 construct (e.g., full-length, JH1, or JH2 domain) into a baculovirus transfer vector (e.g., pFastBac) with a suitable tag (e.g., His, GST, or FLAG).[\[10\]](#)[\[11\]](#)
- Generate recombinant bacmid DNA in *E. coli* (e.g., DH10Bac).
- Transfect the recombinant bacmid into insect cells (e.g., Sf9 or Hi5) to produce the initial viral stock (P1).
- Amplify the viral stock to a high titer (P2 and P3 generations).

2. Protein Expression:

- Infect suspension cultures of insect cells (e.g., Sf9) at a density of $1.5-2.0 \times 10^6$ cells/mL with the high-titer recombinant baculovirus.
- Incubate the infected cells at 27°C with shaking for 48-72 hours.
- Harvest the cells by centrifugation at 1,000 x g for 20 minutes.

3. Purification:


- Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 45 mM Tris, pH 8, 125 mM NaCl, 2.4 mM KCl, 0.045% Tween-20, 10% glycerol, and protease inhibitors).[\[10\]](#)
- Clarification: Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
- Two-Step Purification: A common strategy involves a two-step purification process.[\[4\]](#)[\[12\]](#)[\[13\]](#)
- Affinity Chromatography: Purify the tagged protein using the appropriate affinity resin (e.g., Ni-NTA for His-tagged, Glutathione for GST-tagged).
- Size Exclusion Chromatography (SEC): Further purify the protein and perform buffer exchange using a SEC column to separate the protein based on size and remove aggregates.
- Anion Exchange Chromatography: For separating phosphorylated and unphosphorylated species, anion exchange chromatography can be employed.[\[14\]](#)

Quality Control

- Purity Assessment: Analyze the purified protein by SDS-PAGE. A purity of >90% is generally desirable.[10][15]
- Identity Confirmation: Confirm the identity of the purified protein by Western blotting using a TYK2-specific antibody or an antibody against the purification tag.
- Kinase Activity Assay: For kinase domain-containing constructs, determine the specific activity using a kinase assay kit.[15] A typical assay measures the transfer of phosphate from ATP to a peptide substrate.[12]
- Storage: Store the purified protein in a suitable buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.5mM EDTA, 2mM DTT, 0.02% Triton X-100, 50% glycerol) at -80°C.[16] Avoid repeated freeze-thaw cycles.[3][10][11]

Experimental Workflow for TYK2 Purification

The following diagram outlines the general workflow for the expression and purification of recombinant TYK2.

[Click to download full resolution via product page](#)

Caption: General workflow for recombinant TYK2 purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Human TYK2 Recombinant protein (6*His tag) [novoprolabs.com]
- 3. Recombinant Human TYK2 Protein, N-His - ProteoGenix [proteogenix.science]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Differential kinetics and inhibition of purified recombinant tyrosine kinase 2 (TYK-2) and its catalytic domain JH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. Human TYK2, GST Tag Recombinant Protein (PV4790) [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Purifying Recombinant TYK2 Protein]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575638#protocols-for-purifying-recombinant-tyk2-protein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com